TASP 0433864

Übersicht

Beschreibung

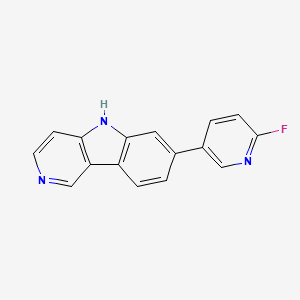

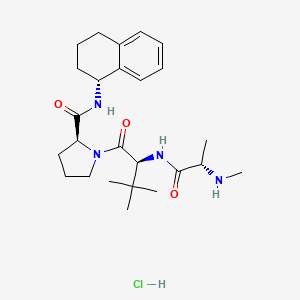

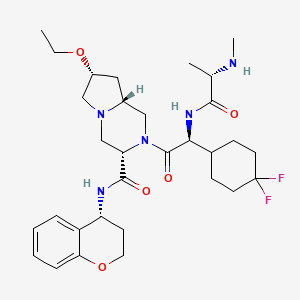

TASP 0433864, auch bekannt unter seinem chemischen Namen (2S)-2-[[4-(1,1-Dimethylethyl)phenoxy]methyl]-2,3-dihydro-5-methylimidazo[2,1-b]oxazole-6-carboxamid, ist ein selektiver, positiver allosterischer Modulator von metabotropen Glutamat-2-Rezeptoren. Diese Verbindung hat aufgrund ihrer Fähigkeit, die Neurotransmitteraktivität zu modulieren, ein erhebliches Potenzial in neurophysiologischen und antipsychotischen Anwendungen gezeigt .

Wirkmechanismus

Target of Action

TASP 0433864 is a selective positive allosteric modulator of the metabotropic glutamate 2 (mGlu2) receptor . The mGlu2 receptor is a type of glutamate receptor that plays a crucial role in the central nervous system. It is involved in various neurological processes, including cognition, anxiety, and perception of pain .

Mode of Action

As a positive allosteric modulator, this compound enhances the response of the mGlu2 receptor to its natural ligand, glutamate .

Biochemical Pathways

The activation of mGlu2 receptors by this compound can lead to various downstream effects. For instance, it potentiates the inhibitory effect of DCG IV on excitatory postsynaptic potentials in hippocampal slices . This suggests that this compound may modulate synaptic transmission in the brain, potentially influencing processes such as learning and memory .

Pharmacokinetics

The compound is reported to be soluble to 100 mm in dmso and to 20 mm in ethanol , which may influence its absorption and distribution in the body

Result of Action

The activation of mGlu2 receptors by this compound has been shown to reduce ketamine- and methamphetamine-induced increases in locomotor activity in rats and mice . This suggests that this compound may have antipsychotic activity, potentially making it useful in the treatment of disorders such as schizophrenia .

Biochemische Analyse

Biochemical Properties

TASP 0433864 plays a significant role in biochemical reactions by modulating the activity of mGlu2 receptors. It exhibits high selectivity for mGlu2 receptors with EC50 values of 199 nM and 206 nM for human and rat receptors, respectively . This compound interacts with mGlu2 receptors by binding to an allosteric site, which enhances the receptor’s response to its natural ligand, glutamate. Additionally, this compound exhibits negligible activity against other neurotransmitter targets, except for 5-HT2B and MAO-B, where it shows 72% and 92% inhibition at 10 μM, respectively .

Cellular Effects

This compound influences various cellular processes by modulating mGlu2 receptor activity. In hippocampal slices, this compound potentiates the inhibitory effect of DCG-IV, a mGlu2/3 receptor agonist, on excitatory postsynaptic potentials . This modulation results in the presynaptic inhibition of glutamate release, which can impact cell signaling pathways, gene expression, and cellular metabolism. This compound has also been shown to reduce ketamine- and methamphetamine-induced increases in locomotor activity in rats and mice .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to an allosteric site on the mGlu2 receptor, which enhances the receptor’s response to glutamate . This positive allosteric modulation leads to increased receptor activation and subsequent downstream signaling. This compound’s selective binding to mGlu2 receptors and its negligible activity against other targets, except for 5-HT2B and MAO-B, contribute to its specific effects on neurotransmitter modulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored at +4°C and exhibits a high purity of ≥98% . Long-term studies have shown that this compound maintains its activity in vitro and in vivo, with consistent modulation of mGlu2 receptor activity over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively modulates mGlu2 receptor activity without causing significant adverse effects . At higher doses, the compound may exhibit toxic or adverse effects, including potential off-target interactions with 5-HT2B and MAO-B . It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in metabolic pathways related to neurotransmitter modulation. The compound interacts with mGlu2 receptors, leading to changes in metabolic flux and metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins . The compound’s localization and accumulation within cells are influenced by its binding to mGlu2 receptors and other potential targets. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic applications and minimizing potential side effects.

Subcellular Localization

The subcellular localization of this compound is primarily associated with mGlu2 receptors, which are predominantly found in the synaptic regions of neurons . The compound’s activity and function are influenced by its targeting to specific compartments or organelles within the cell. Post-translational modifications and targeting signals may play a role in directing this compound to its site of action, further enhancing its therapeutic potential.

Vorbereitungsmethoden

Die Synthese von TASP 0433864 umfasst mehrere Schritte, beginnend mit der Herstellung der Imidazo[2,1-b]oxazol-Kernstruktur. Der synthetische Weg umfasst typischerweise:

Bildung des Imidazo[2,1-b]oxazol-Kerns: Dieser Schritt beinhaltet die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen.

Einführung der Phenoxygruppe: Die Phenoxygruppe wird über eine nucleophile Substitutionsreaktion eingeführt.

Endgültige Modifikationen:

Industrielle Produktionsmethoden für this compound würden wahrscheinlich die Optimierung dieser Synthesewege umfassen, um eine hohe Ausbeute und Reinheit sowie Skalierbarkeit für die großtechnische Produktion zu gewährleisten.

Analyse Chemischer Reaktionen

TASP 0433864 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Phenoxygruppe.

Reduktion: Reduktionsreaktionen können an der Carboxamidgruppe auftreten.

Substitution: Nucleophile Substitutionsreaktionen sind häufig, insbesondere während des Syntheseprozesses.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

TASP 0433864 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

Neurophysiologie: Es wird verwendet, um die Modulation von metabotropen Glutamat-2-Rezeptoren und ihre Rolle bei der Neurotransmission zu untersuchen.

Antipsychotische Forschung: Aufgrund seiner Fähigkeit, die Neurotransmitteraktivität zu modulieren, wird this compound auf seine potenziellen antipsychotischen Wirkungen untersucht.

Pharmakologie: Es wird verwendet, um die pharmakologischen Wirkungen der positiven allosterischen Modulation von metabotropen Glutamat-Rezeptoren zu untersuchen.

Arzneimittelentwicklung: This compound dient als Leitverbindung für die Entwicklung neuer Medikamente, die auf metabotrope Glutamat-Rezeptoren abzielen.

Wirkmechanismus

This compound entfaltet seine Wirkungen durch selektive Modulation von metabotropen Glutamat-2-Rezeptoren. Es wirkt als positiver allosterischer Modulator und verstärkt die Reaktion des Rezeptors auf seinen natürlichen Liganden, Glutamat. Diese Modulation führt zu einer verstärkten inhibitorischen Neurotransmission, die der Hyperaktivität von exzitatorischen Neurotransmittern entgegenwirken kann, die häufig bei Erkrankungen wie Schizophrenie beobachtet wird .

Vergleich Mit ähnlichen Verbindungen

TASP 0433864 ist einzigartig in seiner hohen Selektivität und Potenz als positiver allosterischer Modulator von metabotropen Glutamat-2-Rezeptoren. Ähnliche Verbindungen umfassen:

LY487379: Eine Verbindung mit ähnlichen modulatorischen Wirkungen, jedoch mit unterschiedlicher chemischer Struktur und Potenz.

Diese Vergleiche unterstreichen die Einzigartigkeit von this compound hinsichtlich seiner chemischen Struktur, Selektivität und Potenz.

Eigenschaften

IUPAC Name |

(2S)-2-[(4-tert-butylphenoxy)methyl]-5-methyl-2,3-dihydroimidazo[2,1-b][1,3]oxazole-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3/c1-11-15(16(19)22)20-17-21(11)9-14(24-17)10-23-13-7-5-12(6-8-13)18(2,3)4/h5-8,14H,9-10H2,1-4H3,(H2,19,22)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZYYTLCSQBACIP-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2N1CC(O2)COC3=CC=C(C=C3)C(C)(C)C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=C2N1C[C@H](O2)COC3=CC=C(C=C3)C(C)(C)C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does TASP0433864 interact with the mGlu2 receptor, and what are the downstream effects of this interaction?

A: TASP0433864 acts as a positive allosteric modulator (PAM) of the mGlu2 receptor. [] This means it binds to a site on the receptor distinct from the glutamate binding site and enhances the receptor's response to glutamate. [] This interaction leads to several downstream effects, including:

- Potentiated mGlu2 receptor-mediated presynaptic inhibition of glutamate release: TASP0433864 enhances the inhibitory effect of DCG-IV [(2S,2′R,3′R)-2-(2′,3′-dicarboxylcyclopropyl)glycine], an mGlu2/3 receptor agonist, on field excitatory postsynaptic potentials in the dentate gyrus. [] This suggests that TASP0433864 potentiates the ability of mGlu2 receptors to reduce glutamate release.

- Inhibition of cortical gamma oscillations: TASP0433864 inhibits the increase in cortical gamma oscillations induced by MK-801 [(5S,10R)-(+)-5-methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imine hydrogen maleate] and ketamine. [] This effect is thought to reflect the attenuation of excessive cortical pyramidal neuron activity, which has been implicated in schizophrenia.

Q2: What is the significance of TASP0433864's selectivity for the mGlu2 receptor?

A: TASP0433864 exhibits high selectivity for the mGlu2 receptor over other mGlu receptors, including the closely related mGlu3 receptor. [] This selectivity is crucial because it allows researchers to isolate the specific effects of modulating mGlu2 receptor activity without confounding effects from other mGlu receptors. This selectivity may also translate into a more favorable side effect profile compared to drugs that target multiple mGlu receptors or other targets within the glutamatergic system.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

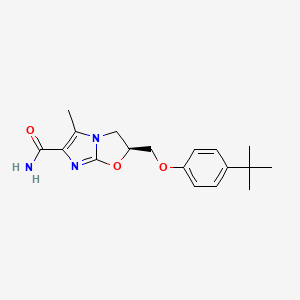

![5-[4-[4-[3-[[3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]amino]propyl]phenyl]phenyl]-1-(2,4-dichlorophenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide](/img/structure/B611101.png)

![N-[4-[(1S,2R)-2-(cyclopropylmethylamino)cyclopropyl]phenyl]-1-methylpyrazole-4-carboxamide;hydrochloride](/img/structure/B611105.png)